4-chloro-3,4-dihydro-2H-1-benzopyran
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Overview
Description
4-chloro-3,4-dihydro-2H-1-benzopyran is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological activities Benzopyrans are heterocyclic compounds containing a fused benzene and pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,4-dihydro-2H-1-benzopyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorophenol with 3,4-dihydro-2H-pyran in the presence of a strong acid catalyst can yield the desired compound. The reaction typically requires heating and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of fully saturated benzopyran derivatives.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-chloro-3,4-dihydro-2H-1-benzopyran can be compared with other similar compounds, such as:
6-chloro-3,4-dihydro-7-hydroxy-2H-1-benzopyran-4-carboxylic acid: This compound has additional functional groups that may enhance its biological activity.
2H-1-benzopyran, 3,4-dihydro-: A simpler benzopyran derivative without the chlorine substitution.
N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide: A more complex compound with additional heterocyclic rings and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
Properties
CAS No. |
136669-13-1 |
---|---|
Molecular Formula |
C9H9ClO |
Molecular Weight |
168.6 |
Purity |
75 |
Origin of Product |
United States |
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